1-[(3R)-3-[1-[4-(2,3-difluorophenoxy)phenyl]-4-fluoropyrazolo[3,4-c]pyridin-3-yl]piperidin-1-yl]prop-2-en-1-one
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Overview
Description
1-[(3R)-3-[1-[4-(2,3-difluorophenoxy)phenyl]-4-fluoropyrazolo[3,4-c]pyridin-3-yl]piperidin-1-yl]prop-2-en-1-one is a complex organic compound with a unique structure that includes multiple aromatic rings, fluorine atoms, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3R)-3-[1-[4-(2,3-difluorophenoxy)phenyl]-4-fluoropyrazolo[3,4-c]pyridin-3-yl]piperidin-1-yl]prop-2-en-1-one typically involves multiple steps, including the formation of the pyrazolo[3,4-c]pyridine core, the introduction of the fluorine atoms, and the coupling of the piperidine ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-[(3R)-3-[1-[4-(2,3-difluorophenoxy)phenyl]-4-fluoropyrazolo[3,4-c]pyridin-3-yl]piperidin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups onto the aromatic rings.
Scientific Research Applications
1-[(3R)-3-[1-[4-(2,3-difluorophenoxy)phenyl]-4-fluoropyrazolo[3,4-c]pyridin-3-yl]piperidin-1-yl]prop-2-en-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(3R)-3-[1-[4-(2,3-difluorophenoxy)phenyl]-4-fluoropyrazolo[3,4-c]pyridin-3-yl]piperidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 1H-Pyrrole-2-carboxylic acid, 3-cyano-4-[4-(2,6-difluorophenoxy)phenyl]-1-[(3R)-1-[(1,1-dimethylethoxy)carbonyl]-3-pyrrolidinyl]-, ethyl ester
- [4-(2,3-difluorophenoxy)phenyl]methanol
Uniqueness
1-[(3R)-3-[1-[4-(2,3-difluorophenoxy)phenyl]-4-fluoropyrazolo[3,4-c]pyridin-3-yl]piperidin-1-yl]prop-2-en-1-one is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, leading to distinct biological and chemical properties.
Properties
Molecular Formula |
C26H21F3N4O2 |
---|---|
Molecular Weight |
478.5 g/mol |
IUPAC Name |
1-[(3R)-3-[1-[4-(2,3-difluorophenoxy)phenyl]-4-fluoropyrazolo[3,4-c]pyridin-3-yl]piperidin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C26H21F3N4O2/c1-2-23(34)32-12-4-5-16(15-32)26-24-20(28)13-30-14-21(24)33(31-26)17-8-10-18(11-9-17)35-22-7-3-6-19(27)25(22)29/h2-3,6-11,13-14,16H,1,4-5,12,15H2/t16-/m1/s1 |
InChI Key |
MCDRCFIVCSZLRU-MRXNPFEDSA-N |
Isomeric SMILES |
C=CC(=O)N1CCC[C@H](C1)C2=NN(C3=CN=CC(=C32)F)C4=CC=C(C=C4)OC5=C(C(=CC=C5)F)F |
Canonical SMILES |
C=CC(=O)N1CCCC(C1)C2=NN(C3=CN=CC(=C32)F)C4=CC=C(C=C4)OC5=C(C(=CC=C5)F)F |
Origin of Product |
United States |
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